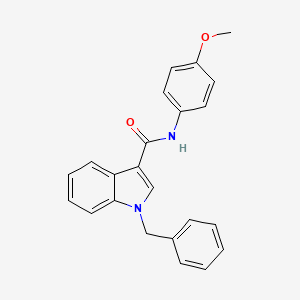

1-benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-N-(4-methoxyphenyl)-1H-indole-3-carboxamide, also known as BMICA, is an indole-3-carboxamide derivative. It is a structural analog of the indole-3-carboxylic acid derivative known as indole-3-carboxylic acid (ICA). BMICA has been studied for its potential therapeutic applications in a number of areas, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Chemical Synthesis and Catalysis

A study by Zheng, Zhang, and Cui (2014) introduces a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, highlighting a method that allows for diverse product formation through C-C and C-C/C-N bond formation. This process demonstrates the compound's utility in facilitating complex chemical synthesis through efficient catalytic reactions (Jing Zheng, Yan Zhang, Sunliang Cui, 2014).

Material Science and Supramolecular Chemistry

Lightfoot, Mair, Pritchard, and Warren (1999) discovered that the structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide self-assembles into a π-stack surrounded by a triple helical network of hydrogen bonds. This finding suggests a novel mode of organization for some columnar liquid crystals, indicating the compound's potential in material science and supramolecular chemistry (M. Lightfoot, F. Mair, R. Pritchard, J. Warren, 1999).

Pharmaceutical Research and Drug Development

A significant portion of the research on this compound focuses on its potential in pharmaceutical applications. For instance, Jacobs et al. (1993) explored substituted indole-5-carboxamides and indole-6-carboxamides as potent and selective antagonists of the peptidoleukotrienes, highlighting the therapeutic potential of indole derivatives in treating conditions like asthma (R. Jacobs, F. Brown, L. A. Cronk, et al., 1993).

Synthesis of Novel Derivatives

Wang, Liu, Xu, Jiang, and Kang (2016) reported on the synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids. This research is crucial for developing new compounds with potential applications in various fields, including drug discovery and material science (Xin-ying Wang, Yizhou Liu, Juan Xu, Fanwei Jiang, C. Kang, 2016).

Anticancer Agents

Cotterill, Moody, Mortimer, Norton, O'sullivan, Stephens, Stradiotto, Swann, and Stratford (1994) described the synthesis and biological activity of novel bioreductive anticancer agents based on the indolequinones structure, providing insights into the design of new anticancer drugs (A. S. Cotterill, C. Moody, R. Mortimer, et al., 1994).

properties

IUPAC Name |

1-benzyl-N-(4-methoxyphenyl)indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c1-27-19-13-11-18(12-14-19)24-23(26)21-16-25(15-17-7-3-2-4-8-17)22-10-6-5-9-20(21)22/h2-14,16H,15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDCRPFVZKWPJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dichloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2756005.png)

![N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2756013.png)